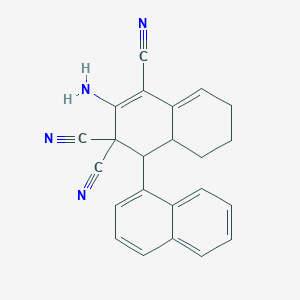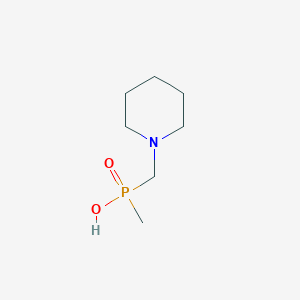![molecular formula C18H17N3O5 B11107008 N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11107008.png)
N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of hydroxy, methoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE typically involves the condensation of 3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-al with 2-(4-nitrophenyl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE
- **N’-[(1E)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-METHYLPHENYL)ACETOHYDRAZIDE
Uniqueness
N’-[(1E2Z)-3-HYDROXY-3-(4-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-(4-NITROPHENYL)ACETOHYDRAZIDE is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O5 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N'-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-2-(4-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C18H17N3O5/c1-26-16-8-4-14(5-9-16)17(22)10-11-19-20-18(23)12-13-2-6-15(7-3-13)21(24)25/h2-11,19H,12H2,1H3,(H,20,23)/b11-10- |
InChI Key |
FUOQZUNBJKPOLY-KHPPLWFESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-({(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11106925.png)
![N-[4-(pentyloxy)phenyl]-N'-(prop-2-en-1-yl)ethanediamide](/img/structure/B11106930.png)
![2,2'-[(1E)-but-1-en-3-yne-1,4-diyldibenzene-4,1-diyl]bis(5-nitro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11106936.png)
![N-benzyl-6-[(2Z)-2-(2-nitrobenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11106940.png)
![2-(4-Methoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11106943.png)

![3-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11106984.png)
![2-bromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-4-nitrophenyl 4-bromobenzoate](/img/structure/B11106986.png)
![(E)-N-(4H-1,2,4-Triazol-4-YL)-1-{3-[(E)-[(4H-1,2,4-triazol-4-YL)imino]methyl]phenyl}methanimine](/img/structure/B11106993.png)
![N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2-methoxybenzamide](/img/structure/B11107004.png)
![7-Methyl-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B11107016.png)

![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11107028.png)
